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molecular formula C6H3FI2 B118606 2-fluoro-1,4-diiodobenzene CAS No. 147808-02-4

2-fluoro-1,4-diiodobenzene

Cat. No. B118606
M. Wt: 347.89 g/mol
InChI Key: IQTKOCIDYDYDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063085B2

Procedure details

A solution of 2-fluoro-1,4-diiodo-benzene (804 mg, 2.31 mmol) in tetrahydrofuran (8 mL) was cooled to −78° C. (external) and a 2.0 M solution of isopropylmagnesium chloride in tetrahydrofuran (1.44 mL, 2.89 mmol) added via syringe. The resulting mixture was stirred for 30 minutes while allowing the temperature of the cooling bath to rise to −50° C. The reaction mixture was then immersed in an ice/water bath and anhydrous N,N-dimethylformamide (425 μL, 5.78 mmol) was added by syringe to the reaction mixture. The reaction was stirred at 0° C. for 10 minutes, then at room temperature for 5 minutes. Thin layer chromatography (TLC) indicated the reaction to be complete. The mixture was diluted with saturated aqueous ammonium chloride solution (8 mL) and extracted with diethylether (2×20 mL). The combined organic layers were dried over sodium sulfate and concentrated in vacuo. The resulting residue was purified by chromatography over silica gel gradient eluted with 0 to 15% v/v ethyl acetate/hexanes to give 2-fluoro-4-iodo-benzaldehyde as a fluffy-white solid (389 mg, 67%).
Quantity
804 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.44 mL
Type
solvent
Reaction Step Two
Quantity
425 μL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1I.C([Mg]Cl)(C)C.CN(C)[CH:17]=[O:18]>O1CCCC1.[Cl-].[NH4+]>[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[CH:17]=[O:18] |f:4.5|

Inputs

Step One
Name
Quantity
804 mg
Type
reactant
Smiles
FC1=C(C=CC(=C1)I)I
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
1.44 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
425 μL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to −50° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then immersed in an ice/water bath
STIRRING
Type
STIRRING
Details
The reaction was stirred at 0° C. for 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
at room temperature for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography over silica gel gradient
WASH
Type
WASH
Details
eluted with 0 to 15% v/v ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=O)C=CC(=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 389 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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